Butyric anhydride
Overview
Description
It is a clear, colorless liquid that has a strong odor of butyric acid, which is formed when it reacts with moisture in the air . This compound is primarily used in organic synthesis and as an intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Butyric anhydride, also known as butanoic anhydride, is a chemical compound that plays a significant role in various industrial and chemical processes . It primarily targets organic compounds, particularly alcohols and amines, to form esters and amides .
Mode of Action
The molecule can be described as a condensation of two molecules of butyric acid with the elimination of one water molecule . It reacts exothermically with water, and the reaction is usually slow but might become violent if local heating accelerates their rate . Acid anhydrides, including this compound, react with alcohols to produce esters .
Biochemical Pathways
The production of this compound primarily involves the dehydration of butyric acid . From butyryl-CoA, butyric acid is produced either through the phosphotransbutyrylase (PTB)-butyrate kinase (BUK) pathway or by the CoA-transferase (CTF) pathway .
Pharmacokinetics
It is known that this compound is a combustible, corrosive liquid and is considered water-sensitive . It has a boiling point of approximately 218°C (424°F) and a molecular weight of 158.17 g/mol .
Result of Action
The primary result of this compound’s action is the formation of esters and amides when it reacts with alcohols and amines . These products have a wide range of applications in industries such as pharmaceuticals, food flavoring, and chemical synthesis .
Action Environment
This compound is a colorless liquid at room temperature, notable for its strong, unpleasant smell . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, presence of water, and the presence of other reactive substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyric anhydride is typically synthesized through the condensation of two molecules of butyric acid, resulting in the elimination of one water molecule . Another common method involves the reaction of butyric acid with acetic anhydride in a reversible reaction . This process can be optimized using reactive distillation techniques to improve yield and reduce costs .
Industrial Production Methods
In industrial settings, this compound is produced using a single reactive distillation column with internal material circulation . This method is more cost-effective compared to traditional two-column processes and allows for better control over the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Butyric anhydride undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form butyric acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Water: Used in hydrolysis reactions to produce butyric acid.
Major Products Formed
Butyric Acid: Formed through hydrolysis.
Esters: Formed through reactions with alcohols.
Amides: Formed through reactions with amines.
Scientific Research Applications
Butyric anhydride has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Acetic Anhydride: Similar in structure and reactivity but has a different odor and boiling point.
Propionic Anhydride: Similar in reactivity but has a different molecular structure and properties.
Valeric Anhydride: Similar in reactivity but has a longer carbon chain and different properties.
Uniqueness
Butyric anhydride is unique due to its strong odor and specific applications in the synthesis of butyrate esters and other organic compounds . Its production methods and reactivity also make it distinct from other acid anhydrides .
Properties
IUPAC Name |
butanoyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHASWHZGWUONAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Record name | BUTYRIC ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID8026729 | |
Record name | Butanoic anhydride | |
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Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyric anhydride is a water-white liquid with an odor of rancid butter. Corrosive to metals and tissue. Low toxicity., Liquid, Water-white liquid; [Hawley] Colorless liquid with a pungent odor; [HSDB] Decomposes in water forming butyric acid; [CHEMINFO] | |
Record name | BUTYRIC ANHYDRIDE | |
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Record name | Butanoic acid, 1,1'-anhydride | |
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Record name | Butyric anhydride | |
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Boiling Point |
200 °C | |
Record name | BUTYRIC ANHYDRIDE | |
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Flash Point |
180 °F (NFPA, 2010), 180 °F (54 °C) (closed cup) | |
Record name | BUTYRIC ANHYDRIDE | |
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Record name | BUTYRIC ANHYDRIDE | |
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Solubility |
Soluble in water and alcohol with decomposition; soluble in ether | |
Record name | BUTYRIC ANHYDRIDE | |
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Density |
0.9668 at 20 °C/4 °C | |
Record name | BUTYRIC ANHYDRIDE | |
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Vapor Density |
5.4 (Air = 1) | |
Record name | BUTYRIC ANHYDRIDE | |
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Vapor Pressure |
0.28 [mmHg], 0.3 mm Hg at 25 °C | |
Record name | Butyric anhydride | |
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Color/Form |
Water-white liquid | |
CAS No. |
106-31-0 | |
Record name | BUTYRIC ANHYDRIDE | |
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Record name | Butyric anhydride | |
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Record name | Butanoic acid, 1,1'-anhydride | |
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Record name | Butanoic anhydride | |
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Record name | Butyric anhydride | |
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Record name | BUTYRIC ANHYDRIDE | |
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Record name | BUTYRIC ANHYDRIDE | |
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Melting Point |
-75 °C | |
Record name | BUTYRIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of butyric anhydride?
A1: this compound has a molecular formula of C8H14O3 and a molecular weight of 158.196 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound can be identified by the presence of an ester carbonyl group absorption band at 1728 cm-1 in its Fourier transform infrared (FTIR) spectrum. [] This band is characteristic of the ester bond formed during the butyrylation reaction.
Q3: How does this compound modify wood and what are the implications for wood stability?
A3: this compound reacts with the hydroxyl groups of wood components, such as lignin and holocellulose, through an esterification reaction. [, ] This modification improves the dimensional stability of the wood, making it less susceptible to swelling and shrinking with changes in moisture content. []
Q4: How does the presence of iodine affect the reaction of wood with this compound?
A4: Iodine acts as a catalyst in the esterification reaction between wood and this compound. [] Small amounts of iodine can significantly increase the rate of modification, leading to a higher degree of substitution of hydroxyl groups in a shorter reaction time.
Q5: How can this compound be used in the production of biolubricant base stocks?
A5: this compound is utilized in the acylation of hydroxylated esters derived from plant oils, such as Trachyspermum copticum seed oil. [] These acylated esters exhibit desirable lubricant properties, including suitable viscosity, flash point, and copper corrosion resistance, making them potential candidates for industrial lubricant base stocks.
Q6: Can you explain the use of this compound in the synthesis of cellulose acetate butyrate and its advantages?
A6: this compound is a key reagent in the synthesis of cellulose acetate butyrate (CAB), a mixed ester of cellulose. [, ] The reaction involves the esterification of cellulose with both acetic anhydride and this compound. CAB with high butyryl content (48-53%) and low acetyl content (≤ 4%) can be obtained, resulting in desirable properties. [] This modification enhances the solubility of cellulose in common organic solvents, facilitating its processing and applications in various fields.
Q7: How does the structure of this compound contribute to its reactivity in the acylation of cellulose?
A7: this compound, like other carboxylic acid anhydrides, possesses a reactive anhydride group (–C(O)–O–C(O)–). This group is susceptible to nucleophilic attack by the hydroxyl groups present in cellulose. The reaction leads to the opening of the anhydride ring and the formation of an ester bond between the butyryl group (CH3CH2CH2CO–) and the cellulose molecule.
Q8: What is the role of this compound in the production of resistant starch from arenga starch?
A8: this compound is employed to modify arenga starch via esterification, resulting in butyrylated arenga starch (BAS). [, ] This modification leads to an increase in resistant starch (RS) content. [] RS is a type of starch that resists digestion in the small intestine and has potential health benefits, such as promoting gut health and improving blood sugar control.
Q9: How does the degree of substitution (DS) of butyryl groups in butyrylated arenga starch affect its properties?
A9: Increasing the DS of butyryl groups in BAS leads to several changes in its functional properties: [, ]
- Decreased crystallinity: Higher DS disrupts the crystalline structure of the starch, as evidenced by X-ray diffraction analysis. []
Q10: Can this compound be used to synthesize other valuable compounds?
A10: Yes, this compound is a versatile reagent in organic synthesis. For example, it can react with diazo-n-alkanes to produce 1-diazo-1-n-alkyl pentanones, a class of α-diazoketones. []
Q11: What is the role of this compound in modifying chitosan for biocomposite applications?
A11: this compound is used to modify chitosan via esterification to produce butyrate modified chitosan. [] This modification improves the compatibility between chitosan and poly(lactic acid) (PLA) matrices in biocomposites. [] The enhanced compatibility leads to improved mechanical and thermal properties of the biocomposite material.
Q12: How does butyrylated chitosan contribute to the antifungal properties of PLA/sisal biocomposites?
A12: Butyrylated chitosan acts as an antifungal agent in PLA/sisal biocomposites. [] It inhibits the growth of fungi, such as Aspergillus niger, improving the material's resistance to fungal degradation.
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